molecular formula C18H14Cl2N4O2 B2740119 8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 855715-16-1

8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2740119
CAS No.: 855715-16-1
M. Wt: 389.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C18H14Cl2N4O2 and its molecular weight is 389.24. The purity is usually 95%.
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Scientific Research Applications

H1-antihistaminic Agents

Development as H1-antihistamines

A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity on guinea pigs. These compounds significantly protected the animals from histamine-induced bronchospasm. One compound emerged as particularly potent, suggesting the potential of these derivatives as new classes of H1-antihistaminic agents with minimal sedative effects compared to traditional medications like chlorpheniramine maleate (Alagarsamy et al., 2009).

Antimicrobial Activity

Novel Antimicrobial Derivatives

The synthesis of novel quinazoline derivatives demonstrated antimicrobial activity, suggesting their utility in combating various bacterial and fungal pathogens. This indicates the potential of triazoloquinazolinone compounds in contributing to new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and fungi (El-hashash et al., 2011).

Molecular Structure and Docking Studies

Molecular Docking and Structure Analysis

Studies involving the synthesis, crystal, and molecular structure analysis, including DFT and molecular docking of related compounds, highlight their interaction with proteins such as SHP2. These investigations provide insights into the compound's potential mechanism of action at the molecular level, suggesting applications in targeted drug design and development (Wu et al., 2022).

Cancer Research

Vascular Disrupting Agents

A series of triazoloquinazolinone-based compounds were evaluated as tubulin polymerization inhibitors and vascular disrupting agents. Their anticancer activity, demonstrated in a panel of cancer cell lines, suggests their potential as therapeutic agents targeting the vasculature of tumors (Driowya et al., 2016).

Properties

IUPAC Name

8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c1-2-26-13-6-4-12(5-7-13)23-17(25)14-8-3-11(20)9-15(14)24-16(10-19)21-22-18(23)24/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBLXCLNUVOKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N4C2=NN=C4CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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